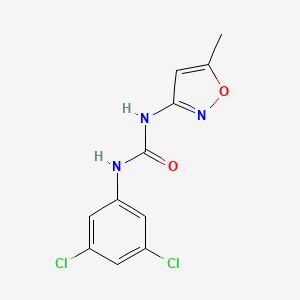![molecular formula C14H13ClN2O B5381256 3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CPEB, and its molecular formula is C14H13ClN2O.
Wirkmechanismus
CPEB functions as a translational regulator, meaning that it controls the translation of mRNA into protein. It does this by binding to specific sequences in the 3' untranslated region of mRNA, which regulates the stability and translation of the mRNA. CPEB has been shown to regulate the translation of several proteins involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPEB has been shown to have several biochemical and physiological effects. It has been found to regulate the translation of proteins involved in synaptic plasticity and memory formation, as well as proteins involved in cell proliferation and apoptosis. CPEB has also been shown to play a role in the regulation of circadian rhythms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPEB in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation of using CPEB is its cost, as it is a relatively expensive compound. Another limitation is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Zukünftige Richtungen
There are several future directions for research on CPEB. One area of interest is its role in circadian rhythms, as it has been shown to play a role in this process. Another area of interest is its potential applications in cancer research, particularly in the development of targeted therapies. Additionally, further research is needed to fully understand the mechanisms underlying CPEB's role in synaptic plasticity and memory formation.
Synthesemethoden
The synthesis method of CPEB involves the reaction of 3-chlorobenzoyl chloride with 4-pyridinylethylamine in the presence of triethylamine. The resulting compound is then purified using column chromatography. This method yields a high purity of CPEB, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
CPEB has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to play a role in the regulation of protein synthesis in neurons, which is essential for synaptic plasticity and long-term memory formation. CPEB has also been studied in cancer research, where it has been found to play a role in the regulation of cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(11-5-7-16-8-6-11)17-14(18)12-3-2-4-13(15)9-12/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKAMKPPLZJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
